
2H-1,3-Benzodiselenole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Benzodiselenole-2-thione is an organoselenium compound characterized by a unique structure that includes selenium atoms within a heterocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Benzodiselenole-2-thione typically involves the reaction of diselenides with carbon disulfide under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimization of reaction conditions are common strategies to enhance yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2H-1,3-Benzodiselenole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing derivatives.
Reduction: Reduction reactions can convert the compound into selenides or other reduced forms.
Substitution: The selenium atoms in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce a range of selenium-containing heterocycles.
Scientific Research Applications
Chemistry: The compound is used as a precursor for synthesizing other selenium-containing compounds and as a reagent in organic synthesis.
Biology: Its antioxidant properties make it a candidate for studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an antioxidant and its possible anticancer properties.
Industry: The compound’s unique properties are being explored for use in materials science, particularly in the development of advanced materials with specific electronic or optical properties.
Properties
| 87143-01-9 | |
Molecular Formula |
C7H4SSe2 |
Molecular Weight |
278.1 g/mol |
IUPAC Name |
1,3-benzodiselenole-2-thione |
InChI |
InChI=1S/C7H4SSe2/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H |
InChI Key |
SNAOQBRZPGIUBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)[Se]C(=S)[Se]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine](/img/no-structure.png)
![5,7,8,9-tetrazatricyclo[5.3.0.02,5]deca-1,3,9-triene](/img/structure/B14419467.png)
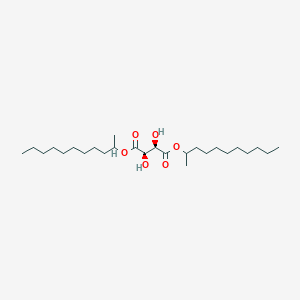
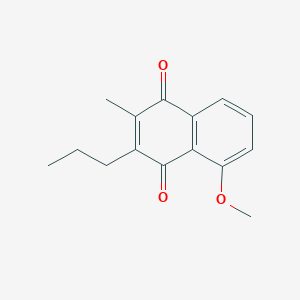


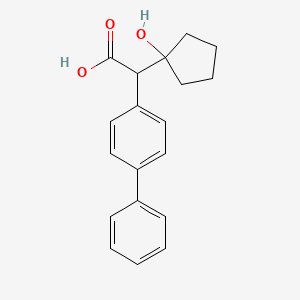
![2-[(2-Methylphenyl)sulfanyl]pyridine](/img/structure/B14419518.png)
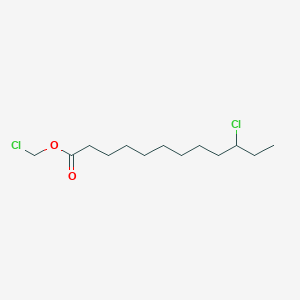
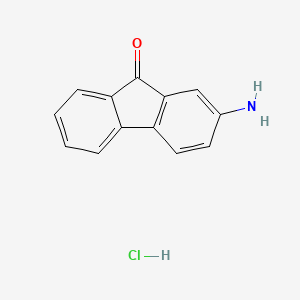
![2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14419529.png)


![1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole](/img/structure/B14419548.png)
